REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=O)[CH2:8]2)([CH3:3])[CH3:2].[CH3:14][Mg]Br.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:14][C:7]1[CH2:8][C:9]2[C:5]([CH:6]=1)=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:12]=[CH:11][CH:10]=2 |f:2.3|
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C2CC(CC2=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1CC2=CC=CC(=C2C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |